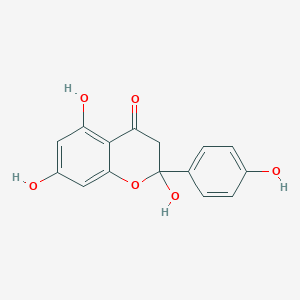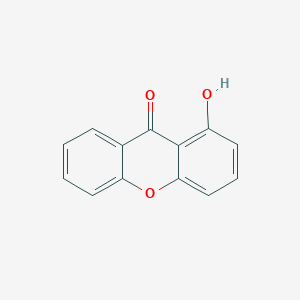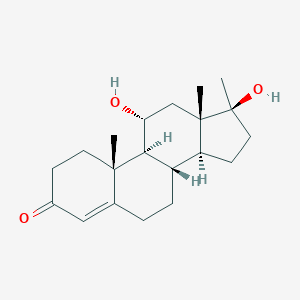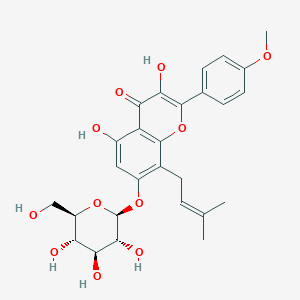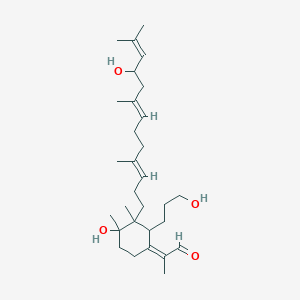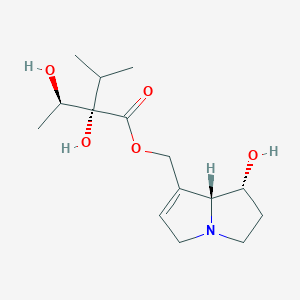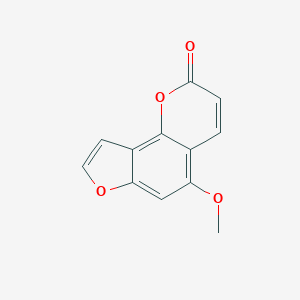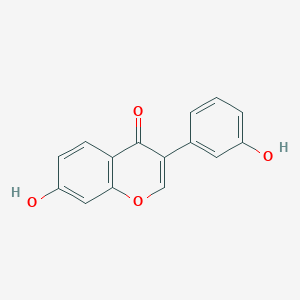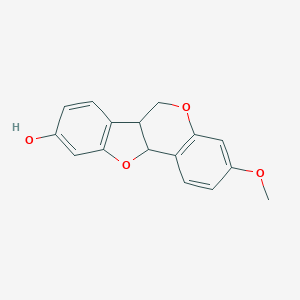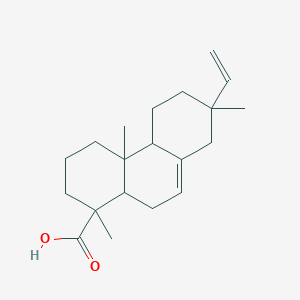
异松香酸
描述
Isopimaric acid is a tricyclic diterpene compound, a resin acid produced by conifer trees . It is found in organisms like Boesenbergia rotunda and Picea obovata . It is a potential big potassium (BK) channel opener .
Synthesis Analysis
Isopimaric acid has been synthesized through a sequence that leaves the asymmetry at C-0 untouched . A recent study has shown that isopimaric acid can be prepared as a highly pure monomer .
Molecular Structure Analysis
The molecular formula of Isopimaric acid is C20H30O2 . Its molecular weight is 302.45 g/mol . The IUPAC name is (1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxylic acid .
Chemical Reactions Analysis
Isopimaric acid has been involved in free-radical polymerization under UV irradiation .
Physical And Chemical Properties Analysis
Isopimaric acid is a solid substance . It is freely soluble in chloroform and benzene, moderately soluble in ether and alcohol, and slightly soluble in light petroleum .
科学研究应用
Isopimaric Acid: A Comprehensive Analysis of Scientific Research Applications
Medical Applications: Isopimaric acid has shown potential in the medical field due to its diverse biological activities. It has been found to be active against clinical isolates of epidemic methicillin-resistant Staphylococcus aureus (EMRSA), with minimum inhibitory concentrations (MICs) ranging from 32-64 µg/ml . Additionally, it acts as a large conductance Ca2±activated K+ channel opener, which could have implications in treating conditions related to ion channel dysfunctions .
Antimicrobial Properties: The antimicrobial properties of Isopimaric acid are well-documented, particularly against multidrug-resistant (MDR) and methicillin-resistant S. aureus (MRSA) strains, which are increasingly resistant to antibiotics. This makes it a valuable compound in the development of new antimicrobial agents .
Ion Channel Modulation: Isopimaric acid is known to modulate ion channels, reducing excitability and arrhythmicity in cardiac cells. This could have significant implications for the treatment of arrhythmias and other cardiac disorders .
Toxicity Studies: Studies on rainbow trout hepatocytes have indicated that Isopimaric acid increases intracellular calcium release, leading to disturbances in calcium homeostasis. This suggests potential toxicity which is important for understanding the safety profile of the compound .
Biotechnological Production: Research has been conducted on the heterologous expression of the Isopimaric acid pathway in Nicotiana benthamiana leaves, aiming to enhance productivity by expressing two additional genes involved in its biosynthesis . This could lead to more efficient production methods for Isopimaric acid and its derivatives.
Anti-inflammatory Activity: Isopimaric acid exhibits anti-inflammatory activities, which could be beneficial in treating various inflammatory conditions. The exact mechanisms and potential therapeutic applications are areas of ongoing research .
作用机制
Target of Action
Isopimaric acid (IPA) primarily acts on the large-conductance calcium-activated potassium channels, also known as BK channels . These channels play a crucial role in regulating cellular excitability by controlling the flow of potassium ions across the cell membrane .
Mode of Action
BK channels are formed by α subunits and accessory β subunits arranged in tetramers . The α subunit forms the ion conduction pore, while the β subunit contributes to channel gating . IPA interacts with the BK channel, enhancing the calcium and/or voltage sensitivity of the α subunit of BK channels without affecting the channel conductance . This interaction allows the BK channels to open, leading to an increased potassium efflux .
Biochemical Pathways
Isopimaric acid is synthesized using geranylgeranyl diphosphate as a precursor molecule. This molecule is cyclized by a diterpene synthase in the chloroplast and subsequently oxidized by a cytochrome P450, specifically CYP720B4 . The biochemical pathway of isopimaric acid can be enhanced by the expression of two rate-limiting steps in the pathway, providing the general precursor of diterpenes .
Pharmacokinetics
Pharmacokinetic studies of IPA in rats have shown that IPA undergoes secondary absorption following oral administration . The absolute bioavailability values of IPA were found to be 11.9% and 17.5% for the tested oral doses of 50 and 100 mg/kg, respectively .
Result of Action
The opening of the BK channel leads to an increased potassium efflux, which hyperpolarizes the resting membrane potential, reducing the excitability of the cell in which the BK channel is expressed . This action of IPA can reduce neuronal excitability and arrhythmicity in cardiomyocytes .
Action Environment
Isopimaric acid originates from many sorts of trees, especially conifers The biological activity of ipa can potentially be enhanced by modifications at the carboxylic acid .
安全和危害
Isopimaric acid is classified as a short-term (acute) aquatic hazard (Category 1) and long-term (chronic) aquatic hazard (Category 1) . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .
属性
IUPAC Name |
(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,7,15-16H,1,6,8-13H2,2-4H3,(H,21,22)/t15-,16+,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYATHGRPJZBNA-KRFUXDQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022233 | |
| Record name | Isopimaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isopimaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Isopimaric acid | |
CAS RN |
5835-26-7 | |
| Record name | Isopimaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5835-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopimaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005835267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopimaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPIMARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E37K85HHK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isopimaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
162 - 164 °C | |
| Record name | Isopimaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of isopimaric acid?
A1: Isopimaric acid has a molecular formula of C20H30O2 and a molecular weight of 302.45 g/mol.
Q2: What spectroscopic data are available for characterizing isopimaric acid?
A2: Isopimaric acid can be characterized using various spectroscopic techniques, including UV-vis, FT-IR, MS, 1H NMR, and 13C NMR. [, , , ]
Q3: How stable is isopimaric acid under different conditions?
A3: Isopimaric acid is relatively stable in acetic acid but undergoes significant isomerization when treated with stronger acids like HCl or H2SO4 at refluxing temperatures. The rate of isomerization increases with higher initial concentrations and longer treatment times. []
Q4: What happens to isopimaric acid when exposed to high temperatures?
A4: When heated to temperatures between 250-270°C under nitrogen, isopimaric acid undergoes thermal isomerization, primarily forming 8,15-isopimaric acid and sandaracopimaric acid. This isomerization rate is faster at higher temperatures and with longer treatment times. []
Q5: How does isopimaric acid interact with biological targets?
A5: Isopimaric acid acts as a modulator of ion channels, specifically large-conductance calcium-activated potassium channels (BK channels). It has been shown to increase the sensitivity of these channels to calcium ions (Ca2+) and shift their voltage dependence towards hyperpolarization. [, , ] This interaction appears to occur through binding to the alpha subunit of the BK channel. []
Q6: What are the downstream effects of isopimaric acid's interaction with BK channels?
A6: By modulating BK channel activity, isopimaric acid can reduce cellular excitability. In cardiomyocytes, this effect manifests as shortened action potential duration and reduced spontaneous beating frequency. [, ] In neuronal cells, isopimaric acid also reduces excitability, potentially contributing to its analgesic properties. []
Q7: What is the role of isopimaric acid in foam cell formation and atherosclerosis?
A7: Isopimaric acid has demonstrated the ability to inhibit the formation of macrophage-derived foam cells, a critical early event in atherosclerosis development. This effect is mediated by promoting cholesterol efflux from macrophages, primarily through the PPARγ-LXRα-ABCA1 pathway. []
Q8: How does the structure of isopimaric acid influence its biological activity?
A9: Minor structural modifications to isopimaric acid can significantly impact its activity. For instance, while isopimaric acid activates BK channels, its structural isomer, abietic acid, shows no such effect. [] This highlights the importance of specific structural features for target interaction and activity.
Q9: What is the bioavailability of isopimaric acid following oral administration?
A10: Isopimaric acid exhibits secondary absorption after oral administration, with absolute bioavailability values of 11.9% and 17.5% for doses of 50 mg/kg and 100 mg/kg, respectively, in rats. []
Q10: What are the potential applications of isopimaric acid based on its biological activities?
A10: Isopimaric acid's diverse biological activities suggest potential applications in several areas:
- Antibacterial agent: Its activity against MRSA and other bacterial strains warrants further investigation for potential use in treating bacterial infections. [, ]
- Anti-atherosclerotic agent: Its ability to inhibit foam cell formation and promote cholesterol efflux makes it a promising candidate for developing new therapies for atherosclerosis. []
- Analgesic agent: Its modulation of BK channels and potential interaction with the endocannabinoid system suggests possible applications in pain management. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




